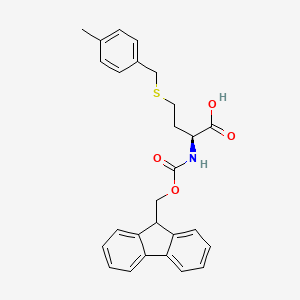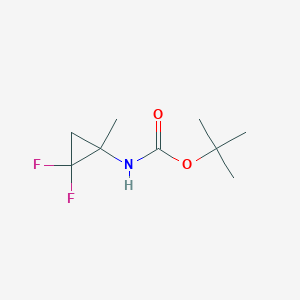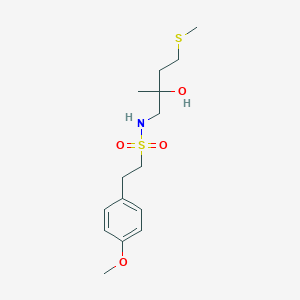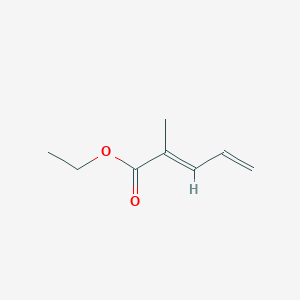
Fmoc-homoCys(CH3Bzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-homoCys(CH3Bzl)-OH is a derivative of the amino acid cysteine, modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process, while the benzyl group may protect the thiol side chain of cysteine .
Synthesis Analysis
The synthesis of Fmoc-amino acid derivatives, such as Fmoc-homoCys(CH3Bzl)-OH, often involves the condensation of Fmoc-aminoacyl esters with protected cysteine derivatives. For example, the synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, a related compound, was efficiently performed using HOOBt in DMF, demonstrating the feasibility of synthesizing complex Fmoc-amino acid derivatives . Additionally, the synthesis of Fmoc-Val-(Boc-Nmec-Hmb)Gly-OH, a dipeptide, illustrates the incorporation of Fmoc-protected amino acids into peptides, which could be relevant for the synthesis of peptides containing Fmoc-homoCys(CH3Bzl)-OH .
Molecular Structure Analysis
The molecular structure of Fmoc-homoCys(CH3Bzl)-OH would include the Fmoc group attached to the nitrogen of the cysteine amino acid, and a benzyl group attached to the sulfur of the thiol side chain. The presence of the Fmoc group adds steric bulk and hydrophobicity, which can influence the overall properties of the molecule and its behavior during peptide synthesis .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine, which allows for the sequential addition of amino acids to the growing peptide chain. The benzyl group protecting the thiol can be removed by hydrogenolysis or using acids like trifluoroacetic acid (TFA), as seen in the synthesis of Fmoc-Val-(Boc-Nmec-Hmb)Gly-OH . The specific reactivity of Fmoc-homoCys(CH3Bzl)-OH would depend on the protecting groups and the conditions used during synthesis and deprotection steps.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-homoCys(CH3Bzl)-OH would be influenced by the Fmoc and benzyl protecting groups. The Fmoc group is known to impart hydrophobicity and may facilitate self-assembly in certain conditions due to its aromatic nature . The benzyl group could also contribute to the overall hydrophobic character of the molecule. These properties are crucial for the solubility and handling of the compound during synthesis and purification processes, as well as its behavior in biological systems if used for therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Enantiomers and β-Amino Acids Fmoc-homoCys(CH3Bzl)-OH is utilized in the synthesis of enantiomers and β-amino acids. For instance, Fmoc-protected amino acids, such as Fmoc-(R)-β-HomoAsp(OtBu)-OH, have been used to synthesize both (R) and (S) enantiomers of various Fmoc-protected 3-substituted 1,2,4-oxadiazole-containing β3-amino acids. The formation of the 1,2,4-oxadiazole heterocycle leverages Fmoc-compatible catalysts like sodium acetate for efficient cyclodehydration (Abdallah Hamze, Jean‐François Hernandez, Jean Martínez, 2003).
Peptide Synthesis and Modification The Fmoc group plays a pivotal role in peptide synthesis and modification, offering a protective strategy for amino acids during solid-phase peptide synthesis (SPPS). This approach is highlighted by its use in the synthesis of peptides for various biological and therapeutic applications, demonstrating the versatility and importance of Fmoc-protected amino acids in peptide chemistry (G. Fields, R. Noble, 2009).
Formation of Hydrogels Fmoc-amino acids have been found to form efficient, stable, and transparent hydrogels, which can be used to stabilize fluorescent few-atom silver nanoclusters. For example, N-Terminally Fmoc-protected amino acid, Fmoc-Phe-OH, has shown to form a hydrogel which can encapsulate and stabilize silver ions, reduced spontaneously under specific conditions to form silver nanoclusters within the hydrogel matrix. This demonstrates the potential of Fmoc-amino acids in the development of novel materials with interesting properties and applications (Subhasish Roy, A. Banerjee, 2011).
Bio-inspired Functional Materials The inherent properties of Fmoc-modified amino acids and short peptides, such as their self-assembly capabilities, have been extensively studied for the fabrication of functional materials. These materials have found applications in various fields including cell cultivation, bio-templating, drug delivery, and therapeutic and antibiotic properties, showcasing the utility of Fmoc-modified biomolecules in creating innovative and functional materials (Kai Tao, A. Levin, L. Adler-Abramovich, E. Gazit, 2016).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBNRSVICJRZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-homoCys(CH3Bzl)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)


![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)






![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)